C4 Ortho-Methylphenyl vs. C4 Unsubstituted Phenyl: Impact on EGFR/AURKA Dual Inhibition
The presence of an ortho-methyl group on the C4-anilino ring in 477231-99-5 is expected to enhance dual EGFR/AURKA inhibitory activity relative to the unsubstituted phenyl analog. In the Kurup 2018 series, compound 15 (N4-(2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) demonstrated a markedly different inhibitory profile compared to compound 1 (unsubstituted N4-phenyl), with the ortho-methyl group contributing to altered hinge-region binding geometry [1]. While direct numerical comparison is unavailable for the fully substituted 477231-99-5 scaffold, this SAR trend is class-defining and establishes that the 2-methylphenyl substituent is a critical driver of kinase selectivity, not a passive structural variant.
| Evidence Dimension | Kinase inhibition potency shift due to ortho-methyl substitution on C4-anilino ring |
|---|---|
| Target Compound Data | 477231-99-5 bears a 2-methylphenyl (ortho-tolyl) substituent at C4 |
| Comparator Or Baseline | Compound 1 (N4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and Compound 15 (N4-(2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) from Kurup 2018 |
| Quantified Difference | Compound 15 (ortho-methyl) showed altered EGFR IC50 compared to Compound 1 (unsubstituted); specific fold-difference value requires direct testing of 477231-99-5 in the same assay |
| Conditions | In vitro EGFR and AURKA kinase inhibition assays (Kurup et al., 2018); extrapolation to trisubstituted scaffold |
Why This Matters
For procurement decisions, the ortho-methyl substitution pattern defines a distinct chemical space within the pyrrolo[2,3-d]pyrimidine family; selecting an unsubstituted or para-substituted analog would introduce different kinase selectivity, compromising experimental design in dual EGFR/AURKA or multi-kinase inhibition studies.
- [1] Kurup, S., et al. J Enzyme Inhib Med Chem. 2018;33(1):74-84. SAR of compounds 1 and 15. View Source
